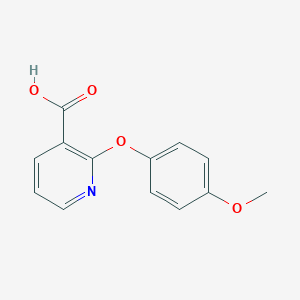

2-(4-Methoxyphenoxy)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23g/mol |

IUPAC Name |

2-(4-methoxyphenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO4/c1-17-9-4-6-10(7-5-9)18-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |

InChI Key |

WOMZUMVELCAJLH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenoxy Nicotinic Acid and Analogues

Established Synthetic Pathways to the 2-Aryloxynicotinic Acid Scaffold

The formation of the aryl ether bond at the C-2 position of the nicotinic acid ring is the key strategic step in synthesizing the 2-aryloxynicotinic acid scaffold. The two most prominent methods for achieving this are nucleophilic aromatic substitution (SNAr) and copper-promoted Ullmann-type couplings.

Nucleophilic Aromatic Substitution Approaches Utilizing 2-Chloronicotinic Acid Precursors

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 2-aryloxynicotinic acids. This pathway leverages the reactivity of 2-halopyridine derivatives, such as 2-chloronicotinic acid, toward nucleophiles. The pyridine (B92270) ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions. youtube.comlibretexts.org The presence of the carboxylic acid group at the C-3 position of 2-chloronicotinic acid further enhances the electrophilicity of the C-2 carbon, making it susceptible to substitution.

The reaction mechanism involves the addition of a phenoxide nucleophile to the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion re-establishes the aromaticity of the pyridine ring, yielding the final 2-aryloxynicotinic acid product.

For the specific synthesis of 2-(4-Methoxyphenoxy)nicotinic acid, the reaction involves treating 2-chloronicotinic acid with 4-methoxyphenol (B1676288) in the presence of a suitable base. The base, typically a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the phenol (B47542) to generate the more nucleophilic 4-methoxyphenoxide anion.

General Reaction Scheme:

(Image is a placeholder for a chemical reaction diagram showing 2-chloronicotinic acid reacting with 4-methoxyphenol in the presence of a base to yield this compound)

(Image is a placeholder for a chemical reaction diagram showing 2-chloronicotinic acid reacting with 4-methoxyphenol in the presence of a base to yield this compound)

Alternative Coupling Strategies for Aryl Ether Linkage Formation

The Ullmann condensation, a copper-catalyzed reaction, presents a significant alternative for forging the C-O aryl ether bond. wikipedia.orgorganic-chemistry.org This classic reaction involves the coupling of an aryl halide with an alcohol or phenol. byjus.com In the context of 2-aryloxynicotinic acid synthesis, this translates to the reaction of 2-chloronicotinic acid with a phenol in the presence of a copper catalyst.

Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgmagtech.com.cn The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. byjus.com

Modern advancements have led to milder reaction conditions through the use of soluble copper salts (e.g., CuI, Cu₂O) and the addition of ligands. wikipedia.org Ligands such as diamines, phenanthrolines, and amino acids can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing the reaction to proceed at lower temperatures. magtech.com.cnresearchgate.net

Synthesis of Nicotinic Acid Derivatives Incorporating Methoxyphenoxy Moieties

Building upon the core this compound structure, various derivatives can be synthesized, primarily through modification of the carboxylic acid group. These derivatives are often explored in medicinal chemistry for their potential biological activities.

Preparation of N'-[2-(4-Methoxyphenoxy)acetyl]nicotinohydrazide and Related Hydrazide Compounds

The synthesis of hydrazide and hydrazone derivatives of nicotinic acid is a common strategy in drug design. The preparation of a compound like N'-[2-(4-Methoxyphenoxy)acetyl]nicotinohydrazide follows a multi-step sequence.

A typical synthetic route would involve:

Preparation of Nicotinohydrazide: Nicotinic acid is first converted to its corresponding ester (e.g., methyl nicotinate) via Fischer esterification. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to produce nicotinohydrazide. jst.go.jp

Activation of the Side Chain Acid: Separately, 2-(4-methoxyphenoxy)acetic acid is prepared. This acid is then "activated" to facilitate amide bond formation. Common activation methods include conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

Coupling Reaction: The activated 2-(4-methoxyphenoxy)acetic acid derivative is then reacted with the previously prepared nicotinohydrazide. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the activated acid, forming the final N-acylhydrazide product. jst.go.jpresearchgate.net

This modular approach allows for the synthesis of a wide array of related compounds by varying the acid component coupled to the nicotinohydrazide core.

Synthesis of Other Oxygen-Linked Aryloxy-Nicotinic Acid Analogues

The synthetic methodologies described are not limited to the 4-methoxyphenoxy substituent. A variety of other oxygen-linked aryloxy-nicotinic acid analogues can be prepared by substituting 4-methoxyphenol with other phenols in the SNAr or Ullmann reactions. Research into potential anti-inflammatory agents and HIF-1α inhibitors has led to the synthesis of numerous such analogues. jst.go.jpdongguk.edu

Examples include compounds with different substituents on either the phenoxy ring or the nicotinic acid backbone, such as 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid. vulcanchem.com The synthesis of these analogues generally follows the same principles, demonstrating the robustness of the established synthetic pathways.

| Precursor 1 | Precursor 2 | Method | Product |

| 2-Chloronicotinic acid | 4-Methoxyphenol | SNAr / Ullmann | This compound |

| 2-Chloronicotinic acid | 2-Bromophenol | SNAr / Ullmann | 2-(2-Bromophenoxy)nicotinic acid jst.go.jp |

| 5-Bromo-2-chloronicotinic acid | 4-Methoxyphenol | SNAr / Ullmann | 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid vulcanchem.com |

| Nicotinohydrazide | 2-(Aryloxy)acetic acid | Amide Coupling | N'-[2-(Aryloxy)acetyl]nicotinohydrazide |

Optimization of Reaction Conditions and Yield Enhancement

Improving the efficiency and yield of the synthesis of 2-aryloxynicotinic acids is a key focus. Optimization strategies depend on the chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr) , key parameters to optimize include:

Base: The choice and stoichiometry of the base can significantly impact the reaction rate by controlling the concentration of the phenoxide nucleophile.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the reaction.

Temperature: Increasing the temperature generally accelerates the reaction, but can also lead to side products. Finding the optimal temperature is crucial for maximizing yield.

Phase-Transfer Catalysis: As demonstrated in the synthesis of a related compound, 2-(4-methoxyphenoxy)-propionic acid, the use of a phase-transfer catalyst can significantly improve reaction efficiency, allowing for lower temperatures, shorter reaction times, and higher yields by facilitating the transfer of the nucleophile between phases. google.com

For the Ullmann Condensation , optimization efforts have focused on moving away from the harsh, classical conditions:

Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and the addition of a ligand are the most critical factors. Ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids can dramatically lower the required reaction temperature and improve yields. magtech.com.cnresearchgate.net

Solvent and Base: The selection of solvent and base remains important, with combinations like K₂CO₃ or Cs₂CO₃ in solvents such as DMF, toluene, or dioxane being common in modern protocols.

Absence of Catalyst: Interestingly, studies on related C-N bond forming Ullmann-type reactions have shown that in some cases, yields can be improved by omitting the copper catalyst altogether. researchgate.net This is attributed to the avoidance of copper-catalyzed side reactions like dimerization and tar formation, suggesting that for certain activated substrates, the thermal, uncatalyzed SNAr pathway may be more efficient. researchgate.net

By carefully tuning these parameters, chemists can enhance the synthesis of this compound and its analogues, making these valuable compounds more accessible for further research.

Investigation of Catalytic Systems in Synthesis

The core of synthesizing this compound involves a nucleophilic aromatic substitution reaction. This typically entails the coupling of a nicotinic acid derivative, which is substituted with a leaving group (such as a halogen) at the 2-position, with 4-methoxyphenol.

One established route for analogous compounds involves the reaction of a substituted phenol with a halo-aromatic compound in the presence of a base. For example, the synthesis of substituted 4-phenoxybenzoic acids has been achieved through the nucleophilic aromatic substitution of 4-fluorobenzonitrile (B33359) with various phenols using potassium hydroxide (B78521) as the base. acs.org A similar strategy can be applied to the nicotinic acid framework, where the methyl ester of 2-chloronicotinic acid undergoes substitution with a phenol, followed by hydrolysis of the ester to yield the final carboxylic acid. acs.org

Furthermore, the synthesis of key precursors highlights the fundamental steps involved. The precursor 2-(4-methoxyphenoxy)ethanol, for instance, can be synthesized by condensing 4-methoxyphenol with 2-chloroethanol (B45725) in an aqueous sodium hydroxide solution, demonstrating a foundational etherification reaction. nih.gov The resulting alcohol can then be further functionalized. These catalytic approaches are crucial for facilitating the formation of the essential aryl ether linkage.

Phase-Transfer Catalysis in Aryl Ether Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. fzgxjckxxb.comgoogle.com This methodology is particularly valuable in organic synthesis for its simple procedures, mild reaction conditions, and use of inexpensive and environmentally safer reagents. wiley-vch.de The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting an anion from the aqueous or solid phase into the organic phase, where it can react with the organic substrate. dalalinstitute.comptfarm.pl

In the context of aryl ether synthesis, PTC offers significant advantages over conventional methods. A patented industrial method for a structurally similar compound, 2-(4-methoxyphenoxy)-propionic acid, illustrates the benefits. The process involves the reaction of p-hydroxyanisole and 2-chloropropionic acid under PTC conditions. google.com This method drastically reduces reaction temperature and time while significantly increasing yield and purity compared to older, high-temperature approaches. google.com

Table 1: Comparison of Conventional vs. Phase-Transfer Catalysis for the Synthesis of 2-(4-Methoxyphenoxy)-propionic acid

| Parameter | Conventional Method google.com | Phase-Transfer Catalysis Method google.com |

|---|---|---|

| Reactants | p-Hydroxyanisole, 2-Chloropropionic Acid | p-Hydroxyanisole, 2-Chloropropionic Acid |

| Temperature | 80–150 °C | 40–60 °C |

| Reaction Time | 4–10 hours | 0.5–1.5 hours |

| Yield | Low | > 90% |

| Product Purity | > 75% | > 99.5% |

The choice of the phase-transfer catalyst is critical to the reaction's success. Various types of catalysts are employed, each with distinct properties.

Table 2: Common Phase-Transfer Catalysts and Their Properties

| Catalyst Type | General Properties fzgxjckxxb.com |

|---|---|

| Quaternary Ammonium Salts | Inexpensive, moderately stable, and widely used. |

| Phosphonium Salts | More expensive than ammonium salts but more thermally stable. |

| Crown Ethers | Exhibit high activity but are often costly and toxic, limiting industrial use. |

| Polyethylene Glycols (PEGs) | Less active but are inexpensive, non-toxic, and biodegradable. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an established method for accelerating chemical reactions, often leading to higher yields and reduced byproduct formation compared to conventional heating methods. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can dramatically shorten reaction times from hours to mere minutes. oatext.comresearchgate.net

In the synthesis of heterocyclic compounds, microwave irradiation has proven to be a remarkable tool. For example, the synthesis of various α,β-unsaturated compounds, which would conventionally require 15 to 24 hours of reaction time, can be completed in just 30 to 60 seconds under microwave conditions at a power of 160-320 watts. oatext.com This rapid and efficient heating not only enhances reaction rates but is also considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. mdpi.comresearchgate.net

Table 3: General Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating oatext.com | Microwave Irradiation oatext.comresearchgate.net |

|---|---|---|

| Reaction Time | Hours to days (e.g., 15-24 h) | Seconds to minutes (e.g., 30-60 s) |

| Yield | Variable | Often excellent and improved |

| Conditions | Often requires high temperatures and prolonged heating | Mild reaction conditions, rapid heating |

Green Chemistry Considerations in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and preventing waste. nih.gov

The traditional industrial synthesis of nicotinic acid, a core component of the target molecule, provides a stark contrast to green methodologies. Historically, its production involved the oxidation of pyridine derivatives with harsh reagents like nitric acid at high temperatures and pressures. frontiersin.orgnih.gov These processes are environmentally problematic, generating toxic by-products and significant greenhouse gases like nitrous oxide (N₂O), which has a greenhouse effect nearly 300 times that of CO₂. nih.govresearchgate.net

In response, modern synthetic strategies for this compound and its precursors incorporate green chemistry principles:

Alternative Catalysis: The use of phase-transfer catalysis, as discussed previously, is a significant step towards a greener process. It allows for milder reaction conditions, reduces energy consumption, and often permits the use of water as a solvent, minimizing the need for volatile organic solvents. fzgxjckxxb.comptfarm.pl

Biocatalysis: Looking forward, enzymatic processes represent a highly attractive green alternative for producing key precursors like nicotinic acid. Biocatalyst-mediated reactions occur under mild conditions (room temperature and neutral pH), are highly selective, and can achieve near-quantitative yields without the need for corrosive chemicals or extreme conditions. frontiersin.org The enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid, for example, can achieve a 100% yield. frontiersin.org

By integrating these advanced catalytic systems and technologies, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Mechanistic Studies of 2 4 Methoxyphenoxy Nicotinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(4-methoxyphenoxy)nicotinic acid, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be converted to esters and amides under appropriate conditions.

Esterification: The formation of esters from carboxylic acids, known as Fischer esterification, is an equilibrium reaction that occurs when a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, nicotinic acid can be esterified using methanol (B129727) and a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate (B505614). scholarsresearchlibrary.com This is a common strategy employed in organic synthesis to modify the properties of the parent acid or to protect the carboxylic acid group during other transformations. masterorganicchemistry.comscholarsresearchlibrary.com A variety of acid catalysts can be used, with sulfuric acid and tosic acid being common choices. masterorganicchemistry.com The use of a solid bifunctional catalyst, such as 20% Molybdenum on Silica (B1680970), has also been reported for the synthesis of methyl nicotinate from nicotinic acid. orientjchem.org

Amidation: Amide derivatives can be synthesized from the corresponding carboxylic acid. For example, the coupling of a carboxylic acid with an amine using a coupling agent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as triethylamine (B128534) is a widely used method. acs.org Similarly, EDC·HCl in the presence of HOBt can be used to facilitate the formation of an amide bond. acs.orgnih.gov Nicotinamide (B372718), the amide derivative of nicotinic acid, is a vital biological molecule. researchgate.net

A general reaction for the amidation of a nicotinic acid derivative is shown below:

R-COOH + R'-NH₂ → R-CONHR' + H₂O Where R represents the 2-(4-methoxyphenoxy)nicotinyl group and R'-NH₂ is an amine.

Salt Formation and Complexation Behavior

As a carboxylic acid, this compound can react with bases to form salts. For example, the sodium salt of the related compound, 2-(4-methoxyphenoxy)propionic acid, known as lactisole, is a well-documented taste modulator. wikipedia.orgscbt.comchemicalbook.com The formation of a salt involves the deprotonation of the carboxylic acid's hydroxyl group. researchgate.net

The ability of the carboxylic acid group, in conjunction with the nitrogen atom of the pyridine (B92270) ring, allows for the formation of complexes with metal ions. Organotin (IV) complexes with derivatives of nicotinic acid have been synthesized and characterized, demonstrating the chelating potential of this class of compounds. acs.org The geometry of these complexes can be influenced by the nature of the metal and the substituents on the nicotinic acid core.

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including benzene (B151609) and its derivatives. pressbooks.pub The general mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. pressbooks.publumenlearning.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgsinica.edu.tw

For substituted benzenes, the position of electrophilic attack is directed by the nature of the existing substituent. The methoxy (B1213986) group (-OCH₃) on the phenoxy ring of this compound is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the pyridine ring will influence the regioselectivity of any potential substitution reactions.

Nucleophilic Additions and Ring Transformations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution: Halogenated nicotinic acid derivatives can undergo nucleophilic aromatic substitution. For instance, 2-chloronicotinic acid can react with morpholine (B109124) to produce 2-morpholinonicotinic acid. chemistryjournal.net Similarly, 2-bromo-3-pyridinecarboxamides can react with secondary amines to yield 2-substituted derivatives. researchgate.net

Ring Transformations: The pyridine ring can undergo transformations under specific reaction conditions. For example, the reaction of certain pyridine derivatives with hydrazides can lead to the formation of other heterocyclic systems like 1,3,4-oxadiazoles. biointerfaceresearch.com

Chemical Stability and Degradation Pathways

The stability of this compound is an important consideration for its handling and application. A related compound, 2-(4-chlorophenoxy)nicotinic acid, is reported to be stable under normal conditions. fishersci.es However, like many organic molecules, it can be expected to decompose under harsh conditions such as high heat or strong oxidizing or reducing environments.

The degradation of nicotinic acid and its derivatives has been studied in various biological and environmental systems. In microorganisms, the degradation of nicotinic acid often begins with hydroxylation, a reaction catalyzed by hydroxylase enzymes. nih.gov For example, the fungus Aspergillus nidulans metabolizes nicotinic acid by first converting it to 6-hydroxynicotinic acid. nih.gov Several different metabolic pathways for the breakdown of nicotinic acid have been identified in bacteria. nih.gov The degradation of nicotine, a related pyridine-containing compound, can also proceed through intermediates that are derivatives of nicotinic acid. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenoxy Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(4-Methoxyphenoxy)nicotinic acid at the atomic and molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. mjcce.org.mkresearchgate.net This process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

The electronic structure analysis reveals key information about the distribution of electrons within the molecule. The presence of the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH) significantly influences the electronic properties of the pyridine (B92270) and phenoxy rings. This interplay of electron-donating and withdrawing groups is critical in determining the molecule's reactivity and interaction with other molecules.

Table 1: Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.36 Å |

| C=O (carbonyl) | 1.21 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-N (pyridine) | 1.34 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | Phenyl-O-C-Pyridine | 45.2° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be expected from DFT calculations.

Calculation of Molecular Orbitals and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. science.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy group, while the LUMO is likely to be centered on the electron-deficient nicotinic acid moiety. This distribution facilitates intramolecular charge transfer, a property that can be significant in various chemical and biological processes.

Table 2: Calculated Molecular Orbital Energies of this compound (Theoretical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These energy values are illustrative and represent plausible outcomes of DFT calculations.

Analysis of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas).

In this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the pyridine nitrogen are likely to exhibit a positive potential, indicating favorable sites for nucleophilic interaction.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, this computational technique is invaluable for studying the dynamic behavior of molecules in a simulated environment, such as in solution or interacting with a biological target like a receptor. nih.govsemanticscholar.org

MD simulations could be employed to investigate the conformational flexibility of the molecule, particularly the rotation around the ether linkage and the orientation of the carboxylic acid group. nih.gov Such simulations would provide insights into the dominant conformations of the molecule in different environments and how it might bind to a receptor pocket, for instance, the nicotinic acetylcholine (B1216132) receptors. nih.gov The simulations can also reveal the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules or receptor residues.

Theoretical Spectroscopic Predictions

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. These theoretical spectra are instrumental in the interpretation and assignment of experimental spectroscopic data.

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. jocpr.comjocpr.com The calculated frequencies and their corresponding intensities for both IR and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. science.gov

Key vibrational modes for this molecule would include the C=O stretching of the carboxylic acid, the O-H stretching, the C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes of the pyridine and phenyl rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 |

| C=O Stretch | ~1720 | |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 | |

| Aromatic Rings | C-H Stretch | ~3100-3000 |

| C=C Stretch | ~1600-1450 |

Note: These are approximate wavenumber ranges and would be calculated more precisely in a computational study.

Electronic Absorption Spectroscopy (UV-Vis) Simulations

Electronic absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic excitations from the ground state to various excited states. researchgate.net For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with its aromatic systems—the pyridine ring and the 4-methoxyphenyl (B3050149) group—and the carboxylic acid moiety.

The parent compound, nicotinic acid, exhibits characteristic absorption peaks in the UV region, typically around 213 nm and 261 nm in an acidic solution. starna.com The introduction of the 4-methoxyphenoxy group at the 2-position of the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated π-system through the ether linkage and the electron-donating effect of the methoxy group.

TD-DFT calculations can predict these shifts and identify the specific molecular orbitals involved in each transition. For instance, simulations on structurally related compounds, such as Schiff bases containing a 4-methoxyphenyl group, have shown a good correlation between computed electronic transitions and experimentally observed spectra. elsevierpure.com A typical TD-DFT simulation would provide data on the major electronic transitions, as illustrated in the hypothetical table below.

Table 1: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~280 nm | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~255 nm | > 0.2 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~220 nm | > 0.1 | HOMO → LUMO+1 (π→π*) |

Note: This table is illustrative and represents typical data obtained from TD-DFT calculations. Actual values would require specific computation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an essential tool for structural elucidation. nih.gov Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts, primarily through DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com These predictions serve as a powerful aid in assigning experimental spectra and confirming molecular structures. More recently, machine learning models have been developed that can predict chemical shifts with high accuracy, often trained on large databases of DFT-calculated or experimental data. nih.govescholarship.org

For this compound, a GIAO/DFT calculation would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions, when compared to experimental values, typically results in mean absolute errors of around 0.1-0.3 ppm for ¹H shifts and 1-3 ppm for ¹³C shifts. escholarship.orgdigitellinc.com

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and phenyl rings, the methoxy group protons, and the acidic proton of the carboxyl group. Similarly, the ¹³C NMR spectrum would show signals for the carboxyl carbon, the carbons of the two aromatic rings, and the methoxy carbon. An illustrative table of predicted chemical shifts is provided below.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | 12.0 - 13.0 | 165 - 170 |

| Pyridine Ring | 7.5 - 8.5 | 120 - 155 |

| Phenyl Ring | 6.9 - 7.5 | 115 - 160 |

| Methoxy Group | ~3.8 | ~55 |

Note: This table is for illustrative purposes. The chemical shifts are estimated based on typical values for these functional groups and would be refined by specific GIAO/DFT calculations.

Intermolecular Interactions and Crystal Structure Analysis

The solid-state architecture of a molecule is dictated by a complex interplay of non-covalent interactions. rsc.org Computational methods are invaluable for dissecting and quantifying these forces, providing insight into crystal packing and supramolecular assembly.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact, such as hydrogen bonds, which appear as distinct red spots. nih.govresearchgate.net

Further analysis produces two-dimensional "fingerprint plots," which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into the percentage contributions from different types of atomic contacts.

While a crystal structure for this compound is not available in the searched literature, analysis of structurally similar compounds containing 4-methoxyphenyl or nicotinic acid moieties provides an expectation of the dominant interactions. For example, studies on related heterocyclic compounds show that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant contributors to the crystal packing. elsevierpure.comnih.govresearchgate.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds

| Intermolecular Contact | Contribution in a 4-methoxyphenyl-containing heterocycle (%) nih.govresearchgate.net | Contribution in a Schiff base with a 4-methoxyphenyl group (%) elsevierpure.com |

| H···H | 41.7 | 33.3 |

| O···H / H···O | 27.7 | 32.1 |

| C···H / H···C | 17.0 | 14.5 |

| N···H / H···N | - | 4.2 |

| S···H / H···S | 7.5 | - |

Note: This table provides data from published analyses of different, but structurally relevant, molecules to illustrate the typical output of a Hirshfeld surface analysis.

Prediction of Hydrogen Bonding and π-Stacking Architectures

The structure of this compound features multiple sites capable of engaging in hydrogen bonding and π-stacking, which are crucial forces in molecular self-assembly. nih.govresearchgate.net The carboxylic acid group is a strong hydrogen bond donor and acceptor and is well-known to form robust centrosymmetric dimers via a pair of O–H···O bonds, creating an R²₂(8) graph set motif. rsc.org Additionally, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Computational studies on related systems, such as nicotinamide (B372718), have confirmed the presence of strong hydrogen bonds. researchgate.net Energy decomposition analysis, a computational technique, can quantify the contributions of electrostatic and polarization components to the stability of these hydrogen bonds. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenoxy Nicotinic Acid Analogues

Rational Design of Derivatives with Targeted Structural Modifications

The rational design of derivatives of 2-(4-methoxyphenoxy)nicotinic acid has been guided by a desire to enhance interactions with specific biological targets and improve pharmacokinetic properties. A key strategy involves simplifying the structure of natural ligands or substrates to create more synthetically accessible and potent analogues.

For instance, in the development of inhibitors for the enzyme CD38, researchers have utilized the crystal structure of the CD38/NAD+ complex as a blueprint. researchgate.net The design rationale was to synthesize simplified N-substituted nicotinamide (B372718) derivatives that mimic the natural substrate, NAD+. researchgate.net By replacing the complex ADP-ribose portion of NAD+ with more straightforward chemical groups, the aim was to retain or improve binding affinity to the enzyme's active site while enhancing properties like membrane permeability. researchgate.net This approach led to the creation of a series of compounds where the nicotinamide moiety, crucial for recognition by the CD38 active site, was maintained, while the substituent at the pyridine (B92270) nitrogen was varied. researchgate.net The distal aromatic group, analogous to the phenoxy group in this compound, was also identified as a key component for substrate recognition. researchgate.net

Similarly, in the design of multi-target ligands for conditions like type 2 diabetes, a "repurposing and morphing" strategy has been employed. unimi.it This involves taking an existing compound known to bind to certain receptors and modifying its structure to interact with additional targets. For example, nicotinic acid derivatives have been explored as dual agonists for both peroxisome proliferator-activated receptor gamma (PPARγ) and glucokinase (GK). unimi.it The design process focuses on morphing the original structure to strengthen interactions with key residues in the binding pockets of the new targets, often leading to compounds with lower molecular weight and improved "drug-like" properties. unimi.it

Impact of Substituent Variation on Molecular Interactions

The biological activity of this compound analogues is highly sensitive to substitutions on both the methoxyphenoxy moiety and the nicotinic acid core. These modifications directly influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby altering its interaction with biological targets.

Effects of Modifications on the Methoxyphenoxy Moiety

In related diphenyl ether herbicides, the nature and position of substituents on the phenoxy ring play a crucial role in their activity. While direct SAR studies on the methoxyphenoxy group of the title compound are limited in the provided results, analogous research on similar scaffolds provides valuable insights. For example, in a series of tetrahydroisoquinoline-based potentiators of NMDA receptors, modifications to a (4-methoxyphenoxy)methyl group were explored. nih.gov The variation of substituents on this phenoxy ring was a key strategy in optimizing activity. nih.gov

Furthermore, in the development of inhibitors for the Hec1/Nek2 kinases, a 4-methoxyphenoxy group at the C-4′ position of a 4-aryl-2-aminothiazole scaffold was found to be a key feature for potent in vitro antiproliferative activity. acs.org This highlights the importance of the methoxyphenoxy moiety in establishing favorable interactions within the binding site of target proteins.

Influence of Changes to the Nicotinic Acid Core

The nicotinic acid core is a critical pharmacophore, and modifications to it have profound effects on biological activity. The carboxylic acid group is a key feature, often involved in crucial interactions with receptor residues, such as an arginine in the transmembrane domain of nicotinic acid receptors. nih.gov

Studies on thionicotinic acid derivatives have shown that converting the carboxylic acid to an amide or a nitrile can modulate vasorelaxant activity. nih.govmdpi.com For instance, 2-(1-adamantylthio)nicotinic acid was found to be a more potent vasorelaxant than its corresponding amide and nitrile analogues, suggesting that the carboxylic acid group has a higher affinity for the target receptor in this context. mdpi.com

The introduction of substituents onto the pyridine ring also alters activity. Electron-withdrawing groups like a cyano (-CN) group can enhance the acidity of the carboxylic acid and may improve binding to electron-deficient targets. Conversely, electron-donating groups can also modulate receptor affinity. In the synthesis of 2-(arylamino)nicotinic acids, the electronic nature of substituents on the aniline (B41778) ring (which replaces the phenoxy group in this case) affects the reaction yield, with electron-donating groups generally improving it and electron-withdrawing groups decreasing it. nih.gov

In Vitro Biochemical Interaction Profiling

The in vitro evaluation of this compound analogues has provided detailed information on their binding affinities to various receptors and their ability to modulate enzyme activity.

Exploration of Ligand-Receptor Binding Affinities

Analogues of nicotinic acid have been shown to interact with several receptor types, including the nicotinic acid receptors (GPR109A and GPR109B) and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The binding affinity is a critical determinant of their pharmacological effects. For instance, GPR109A has been identified as a high-affinity receptor for nicotinic acid. researchgate.net

Derivatives of nicotinic acid can also act as selective modulators of nAChRs, with some compounds showing preferential activity at specific subtypes like the (α4)3(β2)2 receptor, which is implicated in cognitive function. The substitution pattern on the nicotinic acid scaffold is crucial for this selectivity.

The following table summarizes the binding affinities of various ligands to adrenoceptors, which share some structural similarities with nicotinic acid receptors, illustrating how modifications affect receptor interaction.

| Compound | Receptor | Binding Affinity (KD, nM) |

| [3H]RX821002 | CHO-α2Awt | 0.51 |

| [3H]RX821002 | CHO-α2ASer201 | 1.27 |

| [3H]RX821002 | CHO-α2ASer201Cys200 | 2.4 |

| Data sourced from a study on α2A-adrenoceptor ligand interactions. nih.gov |

Mechanistic Investigations of Enzyme Modulation (Inhibition/Activation)

Analogues of this compound have been investigated as modulators of various enzymes. A library of nicotinic acid derivatives with (thio)ether functionalities at position 6 of the pyridine ring was evaluated for inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. nih.gov Mechanistic studies revealed that the most promising compounds acted as noncompetitive inhibitors for both enzymes. nih.gov This mode of inhibition can offer advantages over competitive inhibition for regulating enzyme function. nih.gov

In another example, rationally designed N-substituted nicotinamide derivatives were shown to moderately inhibit the NAD+ utilizing activity of CD38. researchgate.net The crystal structure of one of the more potent compounds complexed with CD38 confirmed the significant role of the nicotinamide moiety and a distal aromatic group in binding to the enzyme's active site. researchgate.net

The table below presents the inhibitory activity of selected nicotinic acid derivatives against α-amylase and α-glucosidase.

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| 8 | α-amylase | 20.5 | Noncompetitive |

| 44 | α-amylase | 58.1 | Noncompetitive |

| 35 | α-glucosidase | 32.9 | Noncompetitive |

| 39 | α-glucosidase | 26.4 | Noncompetitive |

| Acarbose (control) | α-glucosidase | N/A | N/A |

| Data from a study on nicotinic acid derivatives as enzyme inhibitors. nih.gov |

Analytical Methodologies for Purity and Research Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-(4-Methoxyphenoxy)nicotinic acid, allowing for the separation of the main compound from impurities, synthetic intermediates, and degradation products.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of nicotinic acid and its derivatives, including phenoxy acids. This method separates compounds based on their hydrophobicity. For a molecule like this compound, RP-HPLC offers excellent resolution and sensitivity.

Stationary and Mobile Phases: The most common stationary phase is a nonpolar C18 (octadecyl) bonded silica (B1680970) gel column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer is a critical parameter that affects the retention of ionizable compounds like carboxylic acids. Adjusting the pH can optimize peak shape and retention time. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities.

Detection Methods:

Ultraviolet (UV) Detection: this compound contains chromophores (the pyridine (B92270) ring and the substituted benzene (B151609) ring) that absorb UV light. UV detectors are widely used for their simplicity and robustness. The selection of an appropriate wavelength, often where the analyte shows maximum absorbance, is crucial for sensitivity. For nicotinic acid derivatives, detection is commonly performed at wavelengths around 260 nm.

Photodiode Array (PDA) Detection: A PDA detector, also known as a diode-array detector (DAD), provides spectral information across a range of wavelengths simultaneously. This is particularly useful for method development, peak purity assessment, and identification of co-eluting impurities by comparing their UV spectra to that of the standard.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering structural information and unambiguous peak identification. This is invaluable for identifying unknown impurities and degradation products.

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retaining the analyte. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., phosphate, acetate) | The organic modifier elutes the analyte; the buffer controls pH. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating complex mixtures containing impurities of varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV/PDA (e.g., 260 nm) or MS | UV/PDA for routine quantification and purity; MS for structural confirmation and trace impurity analysis. |

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector port.

However, GC can be a valuable tool for assessing the purity of the starting materials or for detecting volatile impurities that may be present in the final product. For instance, it can be used to analyze volatile organic solvents remaining from the synthesis process. To analyze non-volatile compounds like nicotinic acid by GC, derivatization is often required to convert them into more volatile and thermally stable esters or silyl (B83357) ethers. Alternatively, modern injection techniques like Temperature Programmable Inlets (TPI) can help minimize thermal degradation of less stable compounds.

GC analysis is most effectively applied to:

Quantifying residual solvents from the synthesis.

Analyzing volatile synthetic precursors.

Detecting volatile impurities and by-products.

GC-MS, which couples a gas chromatograph with a mass spectrometer, is particularly powerful for identifying unknown volatile components.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantification of this compound, provided that no interfering substances are present in the sample matrix.

Direct UV Spectrophotometry: This method involves measuring the absorbance of a

Green Chemistry Applications in 2 4 Methoxyphenoxy Nicotinic Acid Synthesis

Principles of Sustainable Chemical Synthesis

The foundation of green chemistry rests on twelve principles that guide the design of chemical products and processes to minimize or eliminate the use and generation of hazardous substances. acs.orgscispace.com These principles are integral to developing more sustainable synthetic routes for compounds such as 2-(4-Methoxyphenoxy)nicotinic acid. Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. acs.orgscispace.com The overarching goal is to shift the focus of synthesis from merely chemical yield to a more holistic view that values waste minimization and environmental impact reduction. acs.org

Atom Economy and E-Factor Analysis for Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants have been converted into the final product with no byproducts. acs.orgrsc.org Complementing atom economy is the Environmental Factor (E-Factor), which is defined as the total mass of waste generated per mass of product. chembam.com A lower E-Factor indicates a greener process.

The synthesis of this compound is often achieved via an Ullmann condensation reaction between 2-chloronicotinic acid and 4-methoxyphenol (B1676288). A theoretical atom economy for this primary transformation can be calculated.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 |

| Product | ||

| This compound | C₁₃H₁₁NO₄ | 245.23 |

| Byproduct | ||

| Hydrochloric acid | HCl | 36.46 |

| Atom Economy Calculation | ||

| Formula | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 | |

| Calculation | (245.23 / (157.56 + 124.14)) x 100 | 87.0% |

This calculation represents the ideal scenario. In practice, the E-Factor would be significantly higher due to the use of solvents, catalysts, reagents for work-up, and any side reactions, which all contribute to the waste stream. chembam.com For instance, even with a 100% yield, many reactions generate more waste than the product by weight. chembam.com

Development of Environmentally Benign Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 50-80% of the mass in a standard batch operation and a significant portion of the energy consumption. acs.orgskpharmteco.com Traditional syntheses of nicotinic acid derivatives have often employed solvents like dimethylformamide (DMF), xylene, and methylene (B1212753) chloride, which are now recognized as harmful to the environment. nih.govsci-hub.se

Green chemistry promotes the reduction or replacement of such solvents with more environmentally benign alternatives. skpharmteco.com Research into the synthesis of related nicotinic acid compounds has demonstrated the feasibility of using water as a reaction medium or conducting reactions under solvent-free conditions. nih.govresearchgate.net For example, the amination of 2-chloronicotinic acid has been successfully performed under catalyst- and solvent-free conditions, offering a significantly greener pathway. nih.gov Ethanol (B145695) is another greener alternative that has been used as the sole solvent in the production of other complex molecules, drastically reducing solvent consumption. scispace.com The ideal approach is to choose a solvent that is chemically appropriate, reduces energy requirements, has minimal toxicity and life-cycle environmental impacts, and poses no major safety risks. skpharmteco.com

Table 2: Comparison of Solvents in Chemical Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

| Conventional Solvents | DMF, Xylene, Toluene, Methylene Chloride | Often toxic, volatile, and difficult to recycle. scispace.comnih.gov |

| Greener Alternatives | Water, Ethanol, Glycerol, Supercritical CO₂ | Lower toxicity, renewable sources (e.g., ethanol), reduced environmental impact. scispace.comnih.govmdpi.com |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste entirely, often leading to simpler processes and work-ups. nih.govresearchgate.net |

Energy Efficiency and Resource Management in Synthetic Protocols

Designing for energy efficiency involves minimizing the energy input required for a chemical process. acs.org This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. In the synthesis of this compound and related compounds, significant improvements in energy efficiency have been demonstrated.

One patented method for a similar synthesis highlights the reduction of reaction temperature from a high range of 80–150°C down to 40–60°C, and a decrease in reaction time from 4–10 hours to just 0.5–1.5 hours through the use of a phase transfer catalyst. google.com This not only conserves a substantial amount of energy but also increases throughput. Microwave irradiation has also emerged as an energy-efficient technique for synthesizing related structures, often leading to dramatically reduced reaction times. nih.gov Furthermore, the use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus consuming less energy. scispace.com

Catalyst Design for Enhanced Selectivity and Reduced Environmental Impact

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. acs.org The traditional Ullmann reaction for synthesizing diaryl ethers like this compound often requires stoichiometric amounts of a copper catalyst, which is inefficient and environmentally undesirable. nih.gov

Modern catalyst design focuses on creating highly selective and active catalysts that can be used in small quantities and are preferably recyclable. For the synthesis of nicotinic acid derivatives, research has moved towards developing more efficient catalytic systems. This includes the use of highly active copper catalysts that operate under milder conditions and at lower loadings. sci-hub.se Beyond copper, other transition metal complexes, such as those involving palladium for Buchwald-Hartwig amination, have been developed for similar C-N bond formations, although the green credentials of each metal must be considered. openmedicinalchemistryjournal.com

Retrosynthetic Analysis of 2 4 Methoxyphenoxy Nicotinic Acid

Disconnection of the Aryloxy-Pyridyl Ether Linkage

The most logical primary disconnection in 2-(4-Methoxyphenoxy)nicotinic acid is the C-O bond of the ether that links the pyridine (B92270) and phenoxy rings. This disconnection is strategic because the formation of diaryl ethers is a well-established transformation in organic synthesis. up.pt

This disconnection generates two key synthons:

A pyridyl cation at the C2 position.

A 4-methoxyphenoxide anion.

The forward reaction corresponding to this disconnection is a nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, the pyridine ring, which is electron-deficient, is attacked by a nucleophile. wikipedia.orgd-nb.info The presence of an electron-withdrawing group, such as the carboxylic acid at the C3 position, and a good leaving group at the C2 position (typically a halogen like chlorine or fluorine) activates the ring for nucleophilic attack. d-nb.info Therefore, the synthetic equivalent for the pyridyl cation synthon is a 2-halonicotinic acid, such as 2-chloronicotinic acid. The synthetic equivalent for the phenoxide anion is 4-methoxyphenol (B1676288).

The synthesis would typically be performed under basic conditions to deprotonate the phenol (B47542), creating the necessary nucleophile. Copper-catalyzed methods, such as the Ullmann condensation, are also frequently employed to facilitate the formation of this C-O bond, often providing better yields than uncatalyzed SNAr reactions, although they may require higher temperatures. wikipedia.org

Retrosynthetic Approaches to the Nicotinic Acid Core

Following the disconnection of the ether linkage, the focus shifts to the synthesis of the key intermediate, 2-chloronicotinic acid. Retrosynthetic analysis of this core structure can proceed through several pathways. A common and direct approach is the oxidation of a corresponding methyl or other alkyl group at the C3 position of a substituted pyridine (e.g., 2-chloro-3-methylpyridine).

Alternatively, building the pyridine ring itself offers more fundamental approaches. Various classical pyridine syntheses, such as those involving the condensation of dicarbonyl compounds, enamines, or ketoximes with a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, can be considered. organic-chemistry.orgresearchgate.net For instance, a [3+3] condensation of an O-acetyl ketoxime with an α,β-unsaturated aldehyde could be envisioned to construct the substituted pyridine ring system. organic-chemistry.org However, for a relatively simple, commercially available intermediate like 2-chloronicotinic acid, these de novo syntheses are often less practical than functional group manipulation of an existing pyridine ring.

Identification of Key Synthons and Readily Available Starting Materials

The retrosynthetic analysis logically breaks down the target molecule into synthons and their corresponding real-world starting materials. This systematic approach ensures that the planned synthesis begins from accessible and affordable chemicals.

| Target Molecule Fragment | Synthon | Synthetic Equivalent (Starting Material) | Role in Synthesis |

| Pyridine Ring | Pyridyl Cation (at C2) | 2-Chloronicotinic Acid | Electrophile in SNAr or Ullmann reaction |

| Phenoxy Moiety | 4-Methoxyphenoxide Anion | 4-Methoxyphenol | Nucleophile in SNAr or Ullmann reaction |

These starting materials, 2-chloronicotinic acid and 4-methoxyphenol, are readily available from commercial chemical suppliers, making the proposed synthetic route practical and efficient.

Application of Functional Group Interconversion (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial strategic tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key reaction or to avoid protecting groups. ub.edufiveable.me In the synthesis of this compound, FGI can be applied strategically.

One significant application of FGI involves the carboxylic acid group. The SNAr or Ullmann coupling reaction can sometimes be more efficient when performed on an ester derivative rather than the free carboxylic acid. semanticscholar.org The acidic proton of the carboxyl group can interfere with basic reaction conditions. Therefore, a strategic retrosynthesis would include an FGI step:

Target Molecule ⇒ [FGI] ⇒ Methyl 2-(4-Methoxyphenoxy)nicotinate

This ester can then be disconnected at the ether linkage as previously described. The forward synthesis would involve coupling methyl 2-chloronicotinate with 4-methoxyphenol. The final step of the synthesis would then be the hydrolysis of the methyl ester to the desired carboxylic acid. semanticscholar.org

Another FGI strategy could involve the introduction of the C3 carboxylic acid group late in the synthesis. For example, one could start with 2-chloro-3-methylpyridine, perform the ether formation reaction, and then oxidize the methyl group to a carboxylic acid as the final step. This avoids potential complications from the carboxyl group during the coupling reaction. This highlights the flexibility of FGI in optimizing a synthetic route by altering the sequence of transformations. ub.edufiveable.me

Broader Research Applications and Contributions to Chemical Sciences

Utility as a Precursor in Organic Synthesis

The structure of 2-(4-methoxyphenoxy)nicotinic acid makes it a valuable intermediate and building block in the synthesis of more complex, high-value molecules. Its carboxylic acid group allows for standard amide bond couplings, while the diaryl ether linkage provides a stable, yet conformationally influential, core structure.

The compound serves as a key starting material in the synthesis of novel heterocyclic systems and pharmacologically active agents. For instance, patent literature indicates its use in the creation of sophisticated molecular architectures. The synthesis often involves the coupling of the carboxylic acid moiety with various amine-containing fragments to generate a diverse library of amides. acs.orgchiralen.com This approach has been used to develop complex molecules intended for therapeutic applications, such as spiro-tetracyclic ring compounds which are investigated as potential beta-secretase modulators. chiralen.com The general synthetic strategy often involves activating the carboxylic acid and then reacting it with a desired amine to form a stable amide linkage, demonstrating the compound's utility as a reliable synthetic precursor. acs.org

Table 1: Application of this compound as a Synthetic Precursor

| Precursor Compound | Synthetic Target Class | Relevant Application Area |

| This compound | Spiro-tetracyclic ring compounds | Beta-secretase modulators |

| This compound | Novel quinoline (B57606) and pyrimidine (B1678525) derivatives | Therapeutic methods |

This table illustrates the role of the title compound as a foundational element in the synthesis of complex molecules as described in patent literature. chiralen.com

Role in the Development of New Organic Catalysts and Ligands

The molecular structure of this compound contains key features that are desirable for the design of ligands for metal-based catalysis. The pyridine (B92270) nitrogen atom and the carboxylic acid group can act in concert as a bidentate chelating agent, binding to a metal center to form a stable complex. Nitrogen-containing heterocycles are fundamental components in many catalysts. openmedicinalchemistryjournal.com

Nicotinic acid derivatives, in general, are recognized for their ability to function as multidentate ligands in the construction of metal-organic frameworks (MOFs). The carboxylate group effectively coordinates with metal nodes, while the pyridine ring offers an additional site for interaction, contributing to the stability and porosity of the resulting framework. While specific research on this compound as a ligand is not extensively documented, its structural analogy to other nicotinic acids used in catalysis suggests a strong potential for such applications. The methoxyphenoxy group can further influence the steric and electronic properties of a potential catalyst, fine-tuning its solubility, stability, and reactivity.

Application as a Chemical Probe for Fundamental Biochemical Research (e.g., in vitro pathway elucidation)

While there are no direct, published studies detailing the use of this compound as a chemical probe for pathway elucidation, its core structure is closely related to biologically essential molecules, suggesting its potential for such applications. Nicotinic acid is a vital precursor in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical co-factor in countless metabolic reactions. nih.gov

A chemical probe is a small molecule used to study and manipulate biological systems. frontiersin.org Theoretically, this compound could be modified to serve as a probe for enzymes involved in the NAD+ salvage pathway. nih.gov For example, by incorporating an isotopic label (e.g., ¹³C or ¹⁵N) or attaching a reporter group (like a fluorophore or a photoaffinity label), the molecule could be used to track its interaction with enzymes like nicotinic acid phosphoribosyltransferase. frontiersin.orgnih.gov Such a probe could help in identifying and characterizing enzymes, mapping metabolic fluxes, or screening for inhibitors of a specific biochemical pathway in vitro.

The (4-methoxyphenoxy) moiety itself is found in biologically active compounds, such as Muraglitazar, a dual agonist for PPAR alpha/gamma, indicating that this structural fragment is tolerated and recognized by biological systems. nih.gov This supports the feasibility of using derivatives of this compound to probe biological functions, even though this specific application remains a prospective area of research.

Contribution to the Study of Intermolecular Interactions and Supramolecular Chemistry

The study of how molecules interact with one another is fundamental to crystal engineering and materials science. This compound possesses multiple functional groups capable of forming strong and directional intermolecular interactions, making it an interesting subject for supramolecular chemistry.

The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form robust, dimeric synthons through O-H···O interactions. The pyridine nitrogen and the ether oxygen atom act as additional hydrogen bond acceptors. nih.gov Furthermore, the two aromatic rings (pyridine and methoxyphenyl) can engage in π-π stacking interactions, which help to organize the molecules in the solid state.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Functional Groups Involved | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding (Dimer) | Carboxylic Acid (O-H···O) | Formation of robust, centrosymmetric dimers. |

| Hydrogen Bonding (Chain/Sheet) | Carboxylic Acid, Pyridine Nitrogen (O-H···N) | Linking molecules into tapes or sheets. |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Stabilization of crystal packing through aromatic ring overlap. |

| Weak Hydrogen Bonding | Ether Oxygen (C-H···O) | Further stabilization of the three-dimensional network. |

This table summarizes the primary non-covalent interactions that this compound can participate in, which are key to its behavior in supramolecular chemistry.

Future Research Directions and Unexplored Avenues

Deeper Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The inherent reactivity of the substituted pyridine (B92270) ring in 2-(4-Methoxyphenoxy)nicotinic acid offers a rich landscape for discovering new chemical transformations. Future work should aim to move beyond conventional modifications and explore less common reaction pathways to generate novel molecular architectures.

Promising areas for exploration include:

Regioselective Lithiation: The use of different lithium amide bases, such as LTMP versus LDA, can lead to unusual and highly controlled regioselective lithiation at the C-2, C-4, or C-6 positions of the pyridine ring. acs.org A systematic study of directed metalation on this compound could unlock pathways to previously inaccessible substituted derivatives. acs.org

Novel Cyclization and Annulation Reactions: The compound can serve as a building block for creating fused heterocyclic systems. One-pot substitution-cyclization reactions, for instance, have been used to synthesize pyridine-annulated acs.orgmdpi.comoxathiepin-5-ones from 2-mercaptonicotinic acid. researchgate.net Exploring similar multi-step, one-pot protocols with this compound could lead to new classes of polycyclic compounds with interesting chemical properties.

Innovative Cross-Coupling Strategies: While traditional cross-coupling is common, exploring nature-inspired strategies that transform the core scaffold itself can lead to unique products. nih.gov For example, methods that achieve C–N bond cleavage and re-aromatization could conjugate the nicotinic acid moiety to other complex molecules in novel ways. nih.gov

Integration of Advanced Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

Future research should focus on:

Predictive Modeling of Bioactivity: ML models can be trained on datasets of known compounds to predict the biological activity of new molecules. researchgate.netnih.gov By applying quantitative structure-activity relationship (QSAR) models, researchers can predict the potential of novel this compound derivatives as inhibitors of specific enzymes or modulators of receptors. researchgate.netnih.gov For example, ML algorithms like Support Vector Machines (SVM) have shown high accuracy in predicting biological properties. researchgate.net

ADMET Property Prediction: A major challenge in drug discovery is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. AI-driven tools can analyze a molecule's structure and predict its pharmacokinetic and safety properties, helping to prioritize candidates for synthesis and testing. mdpi.com Foundation models like MolE, which learn from millions of molecular graphs, can predict a wide range of ADMET properties with high accuracy. springernature.com

Synthetic Route Optimization: AI can analyze vast chemical reaction databases to propose and optimize synthetic pathways. This can help identify more efficient, cost-effective, and sustainable routes to this compound and its derivatives, potentially reducing the number of steps and improving yields.

The following table outlines potential applications of AI/ML in the study of this compound.

| AI/ML Application Area | Specific Goal for this compound | Potential Impact | Supporting Findings |

| Property Prediction | Predict bioactivity classes (e.g., enzyme inhibitor, GPCR ligand) for novel analogues. | Prioritize synthesis of high-potential compounds. | ML models have been used to predict bioactivity for other nicotinic acid derivatives. researchgate.netnih.gov |

| ADMET Profiling | Forecast drug-likeness, toxicity, and pharmacokinetic properties. | Reduce late-stage failures by identifying problematic compounds early. | AI is increasingly used for drug toxicity prediction. mdpi.com |

| Synthetic Design | Identify optimal reaction conditions and novel synthetic pathways. | Increase efficiency and sustainability of synthesis. | AI can mine literature for reaction data to inform synthetic planning. researchgate.net |

| Structure-Activity Relationship (SAR) | Uncover subtle relationships between structural features and biological activity. | Guide the rational design of more potent and selective derivatives. | ML can identify key factors influencing molecular patterns and activity. researchgate.net |

Expansion of In Vitro Structure-Activity Relationship Studies

A systematic exploration of the structure-activity relationships (SAR) for this compound is crucial for understanding how modifications to its chemical structure affect its biological activity. While SAR studies exist for many nicotinic acid derivatives, a dedicated and expanded effort for this specific compound is a key future direction. mdpi.commdpi.comusda.gov

Future SAR studies should involve:

Systematic Analog Synthesis: Creating a library of analogues by modifying the three key regions of the molecule: the nicotinic acid core, the ether linkage, and the methoxy-substituted phenyl ring.

Diverse Biological Screening: Testing these analogues against a wide range of biological targets, such as G-protein coupled receptors, enzymes like VEGFR-2, and ion channels. nih.govnih.gov

Elucidation of Binding Modes: Utilizing techniques like molecular docking to understand how structural changes influence the binding affinity and orientation of the compounds within their biological targets. mdpi.comnih.gov

The table below summarizes SAR findings for related nicotinic acid derivatives, providing a blueprint for future studies on this compound.

| Compound Series | Structural Modification | Impact on Activity | Reference |

| Nicotinic Acid Hydrazides | Addition of lipophilic, electron-withdrawing groups to the phenyl ring. | Improved antimycobacterial activity. | mdpi.com |

| N-(Aryloxy)-2-chloronicotinamides | Introduction of 3,4-dichloro substitution on the benzyl (B1604629) ring. | Excellent herbicidal activity against duckweed. | usda.gov |

| Tetrahydroisoquinolines | Modification of substituents on the core structure. | Led to potent and selective potentiators of NMDA receptors. | nih.gov |

| Nicotinamide (B372718) Derivatives | Substitution at the N-position with various aromatic groups. | Resulted in moderate inhibition of the CD38 enzyme. | researchgate.net |

By systematically applying these modifications to this compound, researchers can build a comprehensive SAR map to guide the development of compounds with optimized activity for specific applications.

Investigation of this compound in Emerging Fields of Chemical Research

The unique structure of this compound makes it a promising candidate for exploration in various emerging fields beyond traditional pharmacology. Future research should investigate its potential utility in novel applications.

Potential emerging fields include:

Agrochemicals: Derivatives of nicotinic acid have shown potent herbicidal activity. usda.gov The structural motifs within this compound could be optimized to develop new classes of selective herbicides or fungicides. usda.govopenmedicinalchemistryjournal.com

Materials Science: Nitrogen heterocycles are known to be effective corrosion inhibitors for metals in acidic environments. openmedicinalchemistryjournal.com The pyridine and ether functionalities of the title compound could allow it to effectively adsorb onto metal surfaces, suggesting its potential as a novel anti-corrosion agent.

Chemical Biology and Probe Development: Small molecules are invaluable tools for studying biological systems. Derivatives of this compound could be developed as selective modulators for specific receptor subtypes, such as nicotinic acetylcholine (B1216132) receptors or NMDA receptors, allowing for the detailed study of their roles in cellular signaling pathways. nih.govnih.gov

Cosmeceuticals: Derivatives of nicotinic acid are used in skincare products for benefits like improving skin elasticity and hydration. ontosight.ai The properties of this compound could be evaluated for potential applications in dermatological and cosmetic formulations. ontosight.ai

Exploring these diverse avenues will broaden the applicability of this compound and could lead to significant discoveries in a variety of scientific and industrial domains.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, organolithium reagents (e.g., phenyllithium) may react with pyridyl-oxazoline intermediates derived from nicotinic acid, followed by oxidation and deprotection steps to yield 4-substituted nicotinic acid derivatives . Key parameters include:

- Temperature : Controlled addition at –78°C to avoid side reactions.

- Oxidation : Ambient oxygen for oxazoline-to-pyridine conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the final product.

Validation via HPLC (≥95% purity) and NMR (e.g., aromatic proton integration at δ 7.2–8.5 ppm) is critical .

Q. How should researchers address solubility challenges for this compound in aqueous buffers?

- Methodological Answer : Solubility can be enhanced using:

- Co-solvents : DMSO or ethanol (≤5% v/v) to maintain biological compatibility.